molecular formula C13H17NO3 B1371839 Morpholin-4-YL-(4-methyl)phenyl-acetic acid CAS No. 490026-98-7

Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Katalognummer: B1371839
CAS-Nummer: 490026-98-7
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: IEXNONCNAKPQBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of morpholin-4-YL-(4-methyl)phenyl-acetic acid typically involves the reaction of morpholine with 4-methylphenylacetic acid under specific conditions. One common method includes the use of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Morpholin-4-YL-(4-methyl)phenyl-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Morpholin-4-YL-(4-methyl)phenyl-acetic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for Carfilzomib , a second-generation proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma. Carfilzomib's mechanism involves the inhibition of the proteasome, leading to apoptosis in cancer cells, which highlights the importance of morpholine derivatives in cancer therapy .

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of Schiff bases and other bioactive molecules. Schiff bases derived from morpholine compounds exhibit a range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties. For example, research has demonstrated that morpholine derivatives can act as effective antimicrobial agents against various pathogens .

Organic Synthesis

This compound is employed in organic synthesis as a building block for creating complex organic molecules. Its ability to participate in nucleophilic substitutions and other reactions makes it valuable in synthesizing pharmaceuticals and agrochemicals .

Data Table: Applications Overview

Application AreaSpecific UseExample/Case Study
Pharmaceutical ChemistryIntermediate for CarfilzomibTreatment for multiple myeloma
Organic SynthesisBuilding block for bioactive compoundsSynthesis of Schiff bases with antibacterial properties
Medicinal ChemistryDevelopment of novel therapeutic agentsMorpholine derivatives showing antitumor activity

Case Study 1: Carfilzomib Synthesis

Research conducted on the synthesis pathways for Carfilzomib highlighted the role of this compound as a critical intermediate. The study detailed the reaction conditions that optimize yield and purity, demonstrating its effectiveness in pharmaceutical manufacturing processes.

Case Study 2: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial properties of morpholine-based Schiff bases. The results indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Wirkmechanismus

The mechanism of action of morpholin-4-YL-(4-methyl)phenyl-acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to morpholin-4-YL-(4-methyl)phenyl-acetic acid include:

Uniqueness

This compound is unique due to the presence of both the morpholine ring and the 4-methylphenyl group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it a valuable compound in various research applications .

Biologische Aktivität

Morpholin-4-yl-(4-methyl)phenyl-acetic acid (MMPA) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. With the chemical formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol, MMPA features a morpholine ring connected to a 4-methylphenyl group through an acetic acid moiety. This article explores its biological activity, including synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

MMPA is characterized by:

  • Chemical Formula : C₁₃H₁₇NO₃
  • Molecular Weight : 235.28 g/mol
  • Melting Point : Approximately 162-164°C
  • Boiling Point : Predicted around 365.6°C

The morpholine ring's presence suggests possible interactions with various biological targets, enhancing its profile for drug development.

Anticancer Activity

MMPA has shown promising anticancer properties in various studies. For instance, it was evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the IC₅₀ values for MMPA compared to reference compounds:

Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
MCF-7 (Breast Cancer)0.65Doxorubicin0.1
U-937 (Monocytic Leukemia)2.41Doxorubicin0.2
A549 (Lung Cancer)1.47Combretastatin-A40.11

Studies indicated that MMPA induces apoptosis in cancer cells, as evidenced by increased p53 expression and caspase-3 activation .

Antimicrobial Activity

Research has also highlighted MMPA's antimicrobial properties. It has been tested against various bacteria and fungi, showing activity against:

  • Mycobacterium smegmatis
  • Candida albicans

The minimum inhibitory concentration (MIC) values for these organisms are reported as follows:

MicroorganismMIC (µg/mL)
Mycobacterium smegmatis15.6
Candida albicans25

These findings suggest that MMPA could be a candidate for developing new antimicrobial agents .

The mechanism by which MMPA exerts its biological effects is primarily through interaction with specific receptors and pathways involved in cell proliferation and apoptosis. The compound's structure allows it to act as a selective antagonist at adenosine A2A receptors, which are implicated in various physiological functions including anti-inflammatory responses and neuroprotection .

Case Studies

  • In Vitro Studies : In a study published in the European Journal of Medicinal Chemistry, MMPA derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines, revealing that modifications to the morpholine structure can significantly enhance biological activity .
  • Animal Models : In vivo studies demonstrated that MMPA significantly reduced tumor growth in murine models when administered at specific dosages, supporting its potential as an effective therapeutic agent against certain cancers .

Eigenschaften

IUPAC Name

2-(4-methylphenyl)-2-morpholin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-10-2-4-11(5-3-10)12(13(15)16)14-6-8-17-9-7-14/h2-5,12H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXNONCNAKPQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640538
Record name (4-Methylphenyl)(morpholin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490026-98-7
Record name (4-Methylphenyl)(morpholin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.